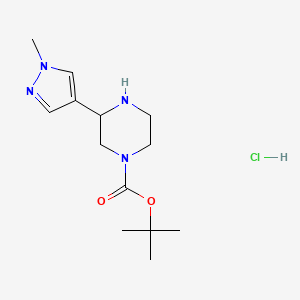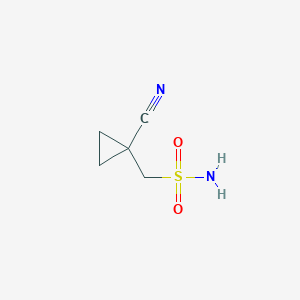
2-(4-Methoxycyclohexyl)acetonitrile
Descripción general
Descripción
2-(4-Methoxycyclohexyl)acetonitrile is a synthetic compound that belongs to the class of arylcyclohexylamines. It has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxycyclohexyl)acetonitrile consists of a cyclohexyl ring with a methoxy (OCH3) group at the 4th position and an acetonitrile (CH2CN) group attached to the cyclohexyl ring .Aplicaciones Científicas De Investigación
Organic Synthesis
2-(4-Methoxycyclohexyl)acetonitrile: is utilized as an important intermediate in organic synthesis. Its structure allows for the formation of various nitrogen-containing compounds, which are essential in creating pharmaceuticals and agrochemicals. The molecule’s ability to act as a nucleophile makes it valuable in reactions such as cyanomethylation .
Catalyst Development
This compound plays a role in the development of catalysts for organic reactions. It can be used to test the efficiency of new catalytic systems, especially in reactions involving the formation of carbon-heteroatom bonds .
Electrochemical Conversions
Due to its good conductivity and environmentally friendly features, 2-(4-Methoxycyclohexyl)acetonitrile is used in electrochemical conversions. It’s a powerful tool for synthesizing nitrile-containing compounds through electrochemical methods .
Solvent Properties
The compound’s solvent properties are exploited in various chemical reactions. Its high relative permittivity is conducive to the dissociation of ion pairs into free ions, which is beneficial in many types of organic reactions .
Surface Science
In surface science, 2-(4-Methoxycyclohexyl)acetonitrile can be used to study the effects of solvents on the behavior of surfactants. This is crucial for understanding and improving formulations in products like detergents and shampoos .
Pharmaceutical Research
In pharmaceutical research, this compound is used to synthesize new drug molecules. Its versatility in forming bonds with various functional groups makes it a valuable asset in drug design and discovery .
Propiedades
IUPAC Name |
2-(4-methoxycyclohexyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELDRSBAHTDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)




![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)

